molecular formula C16H8Br2 B11927283 4,4'-Bis(bromoethynyl)-1,1'-biphenyl

4,4'-Bis(bromoethynyl)-1,1'-biphenyl

Katalognummer: B11927283
Molekulargewicht: 360.04 g/mol
InChI-Schlüssel: CDDHUFDZDMMOKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4’-Bis(bromoethynyl)-1,1’-biphenyl is an organic compound characterized by the presence of two bromoethynyl groups attached to a biphenyl core

Vorbereitungsmethoden

The synthesis of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4,4’-dibromo-1,1’-biphenyl.

    Bromoethynylation: The dibromo compound undergoes a bromoethynylation reaction, where bromoethynyl groups are introduced. This can be achieved using reagents such as bromoacetylene under specific reaction conditions.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain high purity 4,4’-Bis(bromoethynyl)-1,1’-biphenyl.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring cost-effectiveness and high yield.

Analyse Chemischer Reaktionen

4,4’-Bis(bromoethynyl)-1,1’-biphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethynyl groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromoethynyl groups.

    Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures. Common reagents for these reactions include palladium catalysts and bases like potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

4,4’-Bis(bromoethynyl)-1,1’-biphenyl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: The compound’s unique structure makes it useful in studying biological interactions at the molecular level.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.

    Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.

Wirkmechanismus

The mechanism by which 4,4’-Bis(bromoethynyl)-1,1’-biphenyl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromoethynyl groups can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This can lead to changes in cellular pathways and biological processes.

Vergleich Mit ähnlichen Verbindungen

4,4’-Bis(bromoethynyl)-1,1’-biphenyl can be compared with other similar compounds, such as:

    4,4’-Bis(bromomethyl)-1,1’-biphenyl: This compound has bromomethyl groups instead of bromoethynyl groups, leading to different reactivity and applications.

    4,4’-Bis(ethynyl)-1,1’-biphenyl: Lacking the bromine atoms, this compound has different chemical properties and reactivity.

    4,4’-Bis(bromophenyl)-1,1’-biphenyl:

The uniqueness of 4,4’-Bis(bromoethynyl)-1,1’-biphenyl lies in its specific structure, which imparts distinct reactivity and versatility in various applications.

Eigenschaften

Molekularformel

C16H8Br2

Molekulargewicht

360.04 g/mol

IUPAC-Name

1-(2-bromoethynyl)-4-[4-(2-bromoethynyl)phenyl]benzene

InChI

InChI=1S/C16H8Br2/c17-11-9-13-1-5-15(6-2-13)16-7-3-14(4-8-16)10-12-18/h1-8H

InChI-Schlüssel

CDDHUFDZDMMOKK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C#CBr)C2=CC=C(C=C2)C#CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.